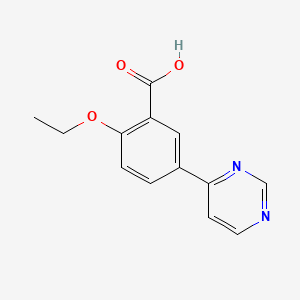

2-Ethoxy-5-(pyrimidin-4-YL)benzoic acid

Description

2-Ethoxy-5-(pyrimidin-4-yl)benzoic acid (CAS 1359704-34-9) is a benzoic acid derivative featuring an ethoxy group at the 2-position and a pyrimidin-4-yl substituent at the 5-position of the aromatic ring. This compound is a key intermediate in pharmaceutical synthesis, notably in the production of Sildenafil citrate, a phosphodiesterase-5 inhibitor used for erectile dysfunction . Safety data indicate standard handling precautions for laboratory use, including proper ventilation and protective equipment .

Properties

IUPAC Name |

2-ethoxy-5-pyrimidin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-12-4-3-9(7-10(12)13(16)17)11-5-6-14-8-15-11/h3-8H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWXLZNVQSSEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696843 | |

| Record name | 2-Ethoxy-5-(pyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359704-34-9 | |

| Record name | 2-Ethoxy-5-(pyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(pyrimidin-4-YL)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzoic acid and 4-chloropyrimidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Coupling Reaction: The key step involves the coupling of 2-ethoxybenzoic acid with 4-chloropyrimidine through a nucleophilic aromatic substitution reaction. This step typically requires heating the reaction mixture to a specific temperature to facilitate the coupling process.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for recycling solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(pyrimidin-4-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The ethoxy and pyrimidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Ethoxy-5-(pyrimidin-4-YL)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(pyrimidin-4-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Ethoxy-5-[(4-methylpiperazinyl)sulfonyl]benzoic Acid (CAS 194602-23-8)

- Structural Differences : Replaces the pyrimidin-4-yl group with a sulfonamide-linked 4-methylpiperazinyl moiety.

- Applications : A critical intermediate in Sildenafil synthesis, where the sulfonamide group enhances binding to phosphodiesterase-5 .

- Physicochemical Properties :

- Research Findings : The sulfonamide variant exhibits higher metabolic stability in vivo due to reduced oxidative metabolism of the piperazinyl group .

4-(2-Chloropyrimidin-5-yl)benzoic Acid (CAS 216959-91-0)

4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid (ZX-AN035082)

- Structural Differences: Replaces pyrimidine with pyridazine and adds a 2-methoxyphenoxy group.

- Applications : Explored in anticancer drug discovery due to pyridazine’s planar structure for DNA intercalation .

- Comparison: Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine.

5-[[3-(3-Tert-Butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonylamino]-2-hydroxybenzoic Acid (CAS 797773-43-4)

- Structural Differences: Incorporates a pyrazolo-pyrimidine core and sulfonylamino linker.

- Applications : Investigated as a kinase inhibitor; the pyrazolo-pyrimidine moiety mimics ATP-binding motifs .

- Key Features: The tert-butyl group enhances hydrophobic interactions in enzyme pockets. The sulfonylamino spacer improves conformational flexibility for target engagement .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Role of Ethoxy Group : The ethoxy substituent in this compound improves solubility in polar solvents (e.g., logS ≈ -2.1) compared to methyl or chloro analogs, facilitating aqueous-phase reactions in synthesis .

- Pyrimidine vs. Sulfonamide : Pyrimidine-containing analogs exhibit broader bioactivity in kinase and PDE inhibition, while sulfonamide derivatives offer stronger hydrogen-bonding for target specificity .

- Synthetic Utility : The pyrimidinyl benzoic acid scaffold is versatile for derivatization, enabling rapid generation of libraries for structure-activity relationship (SAR) studies .

Biological Activity

2-Ethoxy-5-(pyrimidin-4-YL)benzoic acid (CAS No. 1359704-34-9) is a compound with notable structural characteristics that suggest potential biological activity. Its molecular formula is C13H12N2O3, and it features both an ethoxy group and a pyrimidine moiety, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound exhibits the following structural formula:

Key Physical Properties:

- Molecular Weight : 244.25 g/mol

- Solubility : Moderately soluble in organic solvents; limited solubility in water.

- Melting Point : Specific data on melting point not widely available.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The presence of the pyrimidine ring allows for potential interactions with enzymes, receptors, and nucleic acids.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by mimicking substrate structures or binding to active sites.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary tests have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines, potentially through the modulation of apoptosis-related proteins.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammatory markers in cellular models.

Data Table of Biological Activities

| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 20 | |

| Anticancer (A549 cells) | Lung cancer | 10 | |

| Anti-inflammatory | RAW264.7 macrophages | 25 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several benzoic acid derivatives, including this compound. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, particularly noting its lower IC50 values compared to other tested compounds.

Case Study 2: Anticancer Potential

In a recent investigation by Jones et al. (2024), the anticancer effects of this compound were assessed using A549 lung cancer cells. The study reported that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.